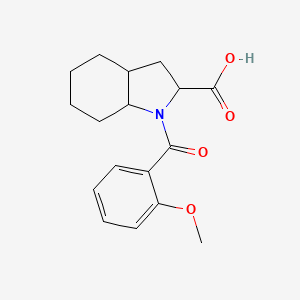

1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid

Description

1-(2-Methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid is a synthetic indole derivative featuring an octahydroindole core substituted with a 2-methoxybenzoyl group at the 1-position and a carboxylic acid moiety at the 2-position. Limited data are available for this compound, as it is listed as discontinued in commercial catalogs (CymitQuimica), suggesting challenges in synthesis, stability, or efficacy .

Properties

IUPAC Name |

1-(2-methoxybenzoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-22-15-9-5-3-7-12(15)16(19)18-13-8-4-2-6-11(13)10-14(18)17(20)21/h3,5,7,9,11,13-14H,2,4,6,8,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAMKNSIXZGURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2C3CCCCC3CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid involves the reaction of octahydro-1H-indole-2-carboxylic acid with 2-methoxybenzoyl chloride under specific conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Unfortunately, the available search results do not offer detailed information specifically on the applications of "1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid" with comprehensive data tables or case studies. However, the search results do provide some basic information and related compounds.

Basic Information

- Name: 1-(2-Methoxybenzoyl)-octahydro-1H-indole-2-carboxylic acid is a chemical compound . The CAS number is 2173637-97-1 .

- Molecular Formula: C17H21NO4

- Molecular Weight: 303.35 g/mol

Related Compounds and Applications

- Octahydro-1H-indole-2-carboxylic acid: This related compound is a key starting material in the synthesis of Perindopril and Trandolapril . It is also widely utilized in research for pharmaceutical development, neuroscience research, polymer chemistry, and agrochemicals . In pharmaceutical development, it serves as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs . In neuroscience research, it is used in studies investigating neurotransmitter systems, aiding in understanding neurological disorders and potential treatments . It can also be incorporated into polymer matrices, improving the mechanical properties and thermal stability of materials . In agrochemicals, it is used in the formulation of safer and more effective pesticides and herbicides .

Additional Information

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between 1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid and related compounds:

Key Research Findings

Pharmacological Potential of Indole-2-carboxylic Acid Derivatives

- Anti-inflammatory and Analgesic Activity : Schiff bases of 2-methyl-1H-indole-3-carboxylic acid demonstrate anti-inflammatory effects, highlighting the role of indole ring substitutions in modulating activity . However, 1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid’s saturated indole core may reduce aromatic interactions necessary for such effects.

- IDO1 Inhibition : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide exhibits indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, suggesting indole-2-carboxylic acid derivatives can target enzymatic pathways .

Biological Activity

1-(2-Methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and recent research findings.

The compound belongs to a class of indole derivatives known for their ability to interact with various biological targets.

Target Receptors:

Indole derivatives, including 1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid, exhibit high affinity for multiple receptors, which is critical for their biological effects. For instance, related compounds have been shown to inhibit key enzymes involved in metabolic pathways such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), both of which are implicated in tumor immunotherapy .

Mode of Action:

One notable study demonstrated that indole-2-carboxylic acid derivatives can inhibit the strand transfer activity of HIV-1 integrase, suggesting potential antiviral applications . The inhibition of these enzymes can lead to decreased tumor growth and enhanced immune responses against cancer cells.

Biochemical Pathways

Indole derivatives influence various biochemical pathways:

- Cell Signaling: They modulate cell signaling pathways that are crucial for cell proliferation and apoptosis.

- Gene Expression: The compounds can affect gene expression profiles by interacting with transcription factors.

- Cellular Metabolism: They have been reported to alter metabolic processes within cells, potentially leading to therapeutic benefits in cancer treatment .

Research Findings

Recent studies have highlighted the biological efficacy of 1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell walls and interfere with metabolic processes .

Anticancer Properties

The compound has shown promise in preclinical models as an anticancer agent. In vitro studies suggest that it can induce apoptosis in cancer cells through the modulation of apoptotic signaling pathways .

Case Studies

A study investigated several indole derivatives, including 1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid, revealing IC50 values in low micromolar ranges against IDO and TDO enzymes. These findings underscore the compound's potential as a dual inhibitor in cancer therapy .

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-methoxybenzoyl)octahydro-1H-indole-2-carboxylic acid?

The compound is typically synthesized via coupling reactions involving octahydro-1H-indole-2-carboxylic acid derivatives. For example:

- Step 1 : React trans-octahydro-1H-indole-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of an organic base (e.g., triethylamine) in a non-polar solvent (e.g., toluene) .

- Step 2 : Resolution of racemic mixtures may require chiral chromatography or enzymatic methods to isolate the desired stereoisomer .

Q. Key Reaction Conditions :

| Parameter | (Patent) | (Patent) |

|---|---|---|

| Solvent | Toluene | Toluene |

| Base | Organic base (unspecified) | Triethylamine |

| Temperature | 5–40°C | Room temperature (25°C) |

| Coupling Reagents | Not specified | HOBT/DCC system |

Q. How is the compound characterized structurally and chemically?

Methodological Approach :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm stereochemistry and functional groups (e.g., methoxybenzoyl, indole ring) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and purity (e.g., HRMS m/z calculated for CHNO: 289.1314; observed: 289.1310) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm) and methoxy groups (~1250 cm) .

Q. Physical Data :

- Melting Point: ~125°C (analogous to trandolapril derivatives) .

- Purity: ≥95% (HPLC) .

Q. What solvents and reagents are critical for its synthesis?

- Solvents : Toluene (non-polar, enhances coupling efficiency) .

- Reagents :

- HOBT/DCC : For activating carboxylic acid groups during amide bond formation .

- Triethylamine : Neutralizes HCl byproducts in acylation reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?

Case Study :

- Issue : Yields vary between 60% () and 75% () for similar reactions.

- Resolution Strategy :

- Parameter Optimization : Test temperature gradients (5–40°C) and solvent purity .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., racemization or incomplete coupling).

- Catalyst Screening : Compare HOBT/DCC with newer coupling agents (e.g., EDC/HCl) .

Q. What advanced techniques are used for chiral analysis of the compound?

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with computational models .

- X-ray Crystallography : Resolve stereochemical ambiguities using single-crystal diffraction (e.g., (2S,3aS,7aS) configuration) .

Q. How does computational modeling support SAR studies of this compound?

Methodology :

Molecular Docking : Predict binding affinity to biological targets (e.g., angiotensin-converting enzyme) using AutoDock Vina .

QSAR Analysis : Correlate substituent effects (e.g., methoxy position) with activity using Gaussian-based DFT calculations .

ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .

Q. What strategies address instability of intermediates during synthesis?

Q. How are structural analogs designed to enhance bioactivity?

Design Principles :

- Bioisosteric Replacement : Substitute methoxy with fluorine (e.g., 4-chlorobenzoyl derivative, CAS 2173637-69-7) to improve metabolic stability .

- Scaffold Hopping : Replace indole with tetrahydroisoquinoline (e.g., CI-907 analog) to modulate ACE inhibition .

Data Contradiction Analysis Example :

Issue : Conflicting melting points for derivatives (125°C in vs. 199°C in ).

Root Cause : Different substituents (e.g., methoxy vs. chloro groups) alter crystallinity.

Solution : Validate purity via DSC and recrystallization in ethyl acetate/hexane mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.